molecular formula C18H17NO3 B2635206 N-(4-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide CAS No. 620586-78-9

N-(4-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B2635206
CAS No.: 620586-78-9
M. Wt: 295.338
InChI Key: HJAKPCGNAYKAHA-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is an organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system substituted with a carboxamide group and a methoxyphenyl group. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of 2-hydroxyaryl ketones with aldehydes or the use of palladium-catalyzed cross-coupling reactions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzofuran derivative with an appropriate amine, such as 4-methoxyaniline, under suitable conditions. This reaction often requires the use of coupling agents like EDCI or DCC to facilitate the formation of the amide bond.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophilic reagents like halogens or nitrating agents in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 5-(4-Methoxyphenyl)-1H-indoles
  • 5-(4-Methoxyphenyl)-1H-imidazoles

Uniqueness

N-(4-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its methoxyphenyl and carboxamide groups contribute to its ability to interact with various biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(4-methoxyphenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-11-4-9-16-15(10-11)12(2)17(22-16)18(20)19-13-5-7-14(21-3)8-6-13/h4-10H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAKPCGNAYKAHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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